![molecular formula C13H16ClN B175144 螺[茚-1,4'-哌啶]盐酸盐 CAS No. 137730-67-7](/img/structure/B175144.png)

螺[茚-1,4'-哌啶]盐酸盐

描述

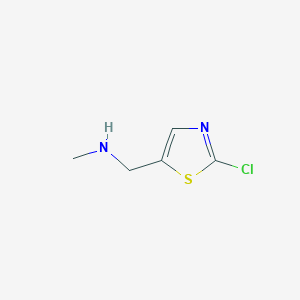

Spiro[indene-1,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 137730-67-7. It has a molecular weight of 221.73 . The IUPAC name for this compound is spiro[indene-1,4’-piperidine] hydrochloride . It is a solid at room temperature .

Synthesis Analysis

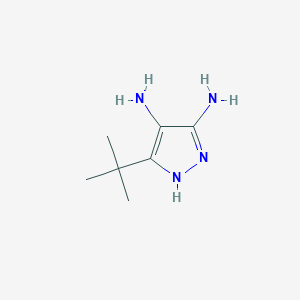

The synthesis of Spiro[indene-1,4’-piperidine] hydrochloride involves the use of sodium triacetoxyborohydride and N-ethyl-N,N-diisopropylamine in 1,2-dichloro-ethane at 20℃ . The reaction is allowed to proceed overnight .Molecular Structure Analysis

The InChI Code for Spiro[indene-1,4’-piperidine] hydrochloride is 1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H . The InChI key is CNFMPMUITJAJKC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Spiro[indene-1,4’-piperidine] hydrochloride is a solid at room temperature . It has a molecular weight of 221.73 . The compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2D6 inhibitor . The Log Po/w (iLOGP) is 0.0 .科学研究应用

雌激素受体调节和治疗潜力

螺[茚-1,4'-哌啶]盐酸盐衍生物已被发现可作为雌激素受体配体,在模拟人类潮热的雌性大鼠模型中表现出有益作用。这些衍生物还对脂质和骨代谢产生积极影响,同时对子宫和乳房的影响很小,使其成为潮热的一种潜在治疗方法 (Watanabe 等,2003)。同样的研究表明,该化合物可以为潮热提供一种新的治疗途径,将其治疗潜力扩展到传统的激素替代疗法之外。

神经药理学和配体结合

螺[茚-1,4'-哌啶]盐酸盐衍生物已被确认为高亲和力、选择性的 σ(西格玛)配体。对这些衍生物的研究表明其在治疗与中枢神经系统相关的疾病方面具有潜力。这些发现得到了各种螺[茚-1,4'-哌啶]盐酸盐化合物的合成和评估的支持,揭示了它们对 sigma(1) 和 sigma(2) 受体的结合特性。螺环中具有特定基团的化合物显示出高 sigma(1) 受体亲和力和选择性,使其成为神经药理学应用的潜在候选物 (Maier & Wünsch,2002)。

组蛋白脱乙酰酶 (HDAC) 抑制和癌症治疗

螺[茚-1,4'-哌啶]盐酸盐衍生物已被确认为结构新颖的组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物通过抑制 HDAC,对不同的肿瘤细胞系表现出抗增殖活性。它们抑制 HDAC 的能力,加上在动物模型中良好的口服生物利用度和肿瘤生长抑制,突出了它们在癌症治疗中的潜力 (Varasi 等,2011)。

生物活性化合物合成和药物化学

螺[茚-1,4'-哌啶]盐酸盐及其衍生物是生物活性化合物合成中的关键药效团。最近的进展表明在合成该化合物的衍生物方面取得了重大进展,重点关注它们的生物学相关性和在开发新的生物活性物质中的潜在用途 (Ghatpande 等,2020)。

安全和危害

The safety information for Spiro[indene-1,4’-piperidine] hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The compound is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

作用机制

Target of Action

Spiro[indene-1,4’-piperidine] hydrochloride is a potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonist . The sst2 receptor is a G protein-coupled receptor that inhibits the release of numerous secondary hormones by binding to somatostatin.

Pharmacokinetics

Spiro[indene-1,4’-piperidine] hydrochloride exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also a CYP2D6 inhibitor , which may affect its metabolism and the metabolism of other drugs. The compound’s lipophilicity and water solubility influence its distribution and elimination .

Action Environment

The action of Spiro[indene-1,4’-piperidine] hydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2D6 can affect the metabolism of Spiro[indene-1,4’-piperidine] hydrochloride . Additionally, changes in pH can influence the compound’s solubility and therefore its bioavailability .

属性

IUPAC Name |

spiro[indene-1,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFMPMUITJAJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=CC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626391 | |

| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137730-67-7 | |

| Record name | Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)